5-Bromo-2,2-difluoro-1,3-benzodioxole
Overview
Description
5-Bromo-2,2-difluoro-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Elaboration in Organic Synthesis
5-Bromo-2,2-difluoro-1,3-benzodioxole plays a significant role in organic synthesis, particularly in structural elaboration. Gorecka, Leroux, and Schlosser (2004) demonstrated its use in bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to various derivatives after protodesilylation. This approach allows for the creation of iodinated or carboxylated compounds in specific positions, showcasing its utility in complex organic synthesis processes (Gorecka, Leroux, & Schlosser, 2004).
Ligand Synthesis for Catalysis
In another application, Leroux, Gorecka, and Schlosser (2004) utilized this compound for synthesizing atropisomeric bisphosphines. These compounds, after being resolved into enantiomers, showed potential as ligands for enantioselective catalysts, which are critical in various chemical reactions (Leroux, Gorecka, & Schlosser, 2004).
Exploration in Organometallic Methodology
The research by Schlosser, Gorecka, and Castagnetti (2003) explores the conversion of 2,2-difluoro-1,3-benzodioxole into a range of derivatives, providing a case study in organometallic methodology. This approach leads to the synthesis of various carboxylic acids, ketones, aldehydes, and amines, demonstrating the compound's versatility in creating a broad array of chemical entities (Schlosser, Gorecka, & Castagnetti, 2003).
Development of Anticancer and Antibacterial Agents
Gupta et al. (2016) explored the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including those related to this compound, for their potential as anticancer, DNA binding, and antibacterial agents. This research highlights the application of 1,3-benzodioxole derivatives in medicinal chemistry, aiming for compounds with enhanced activity and fewer side effects (Gupta et al., 2016).
Utilization in Photoinitiators for Polymerization
Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative for use as a photoinitiator in free radical polymerization. This application demonstrates the potential of this compound-related compounds in material sciences, particularly in the development of new polymerization technologies (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Safety and Hazards
5-Bromo-2,2-difluoro-1,3-benzodioxole causes skin irritation and serious eye irritation . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves .
Future Directions
Properties
IUPAC Name |
5-bromo-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHWHHXVXSGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371244 | |
Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33070-32-5 | |
Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,2-difluoro-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 2,2-difluoro-1,3-benzodioxole derivatives?
A1: 2,2-Difluoro-1,3-benzodioxole derivatives exhibit unique reactivity due to the influence of the fluorine atoms and the benzodioxole ring. While deprotonation at the 4-position occurs readily, lithiation at the more distant 5-position is challenging unless there are no other available oxygen-adjacent sites. This unusual reactivity is highlighted in the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. []
Q2: How can this compound be synthesized?
A2: Direct lithiation of the 5-position in 4-bromo-2,2-difluoro-1,3-benzodioxole is hindered by the preferential deprotonation at the 4-position. To overcome this, researchers successfully achieved the synthesis via a "basicity gradient-driven heavy-halogen migration." [] This involved protecting the 7-position with a bulky trialkylsilyl group, forcing lithiation at the 5-position. Subsequent bromine migration yielded a 5-bromo-4-lithio intermediate, which could then undergo various reactions like iodination or carboxylation. Deprotection then yielded the desired this compound. []
Q3: What is the significance of this compound in synthetic chemistry?
A3: this compound serves as a crucial starting material for the synthesis of more complex molecules. For instance, it is a key precursor in the multi-step synthesis of (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole (DIFLUORPHOS®), a valuable chiral diphosphine ligand used in various transition metal-catalyzed asymmetric reactions. []
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